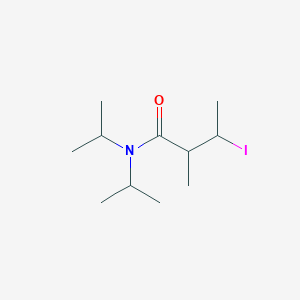
N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide typically involves the oxidative cyclocondensation of precursor compounds. One common method involves the reaction of 4,4′-diamino-3,3′-bi-1,2,5-oxadiazole with dibromo-isocyanurate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy groups, which are useful in the synthesis of macrocyclic systems.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced with different functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dibromo-isocyanurate for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include azoxy compounds, reduced oxadiazole derivatives, and substituted oxadiazole compounds. These products have diverse applications in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . This interaction can disrupt the normal function of target proteins or enzymes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide include:
- 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole-2-oxide
- 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide
Uniqueness
What sets N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C3H6N6O2 |
|---|---|
Molekulargewicht |
158.12 g/mol |
IUPAC-Name |
N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O2/c4-2(7-6)1-3(5)8-11-9(1)10/h6H2,(H2,4,7)(H2,5,8) |
InChI-Schlüssel |
AAYNZABUJWVHLR-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=[N+](ON=C1N)[O-])/C(=N/N)/N |
Kanonische SMILES |
C1(=[N+](ON=C1N)[O-])C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)


![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
